N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core fused with a tetrahydro-2H-pyran-4-carboxamide moiety. This structure combines aromatic (phenyl) and aliphatic (methyl, tetrahydro-2H-pyran) substituents, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17-20(16-21-23(26-17)31-22(27-21)18-8-4-2-5-9-18)28-24(29)25(12-14-30-15-13-25)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPGYIUOQQCTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Derivatives of oxazolo[5,4-b]pyridine are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity
Mode of Action
It’s known that oxazolo[5,4-b]pyridine derivatives can exert their effects through various mechanisms depending on their specific structure and the biological target they interact with
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Properties
The compound features a unique structural arrangement that includes an oxazole-pyridine moiety and a tetrahydropyran ring. Its molecular formula is , and it has a molecular weight of approximately 366.41 g/mol. The presence of multiple aromatic systems enhances its electronic properties, which are critical for biological interactions.
2. Synthesis
The synthesis of this compound can be achieved through several synthetic routes, typically involving the condensation of appropriate oxazole and pyridine derivatives followed by functional group modifications. The detailed synthetic pathway often includes:
- Formation of the oxazole ring.
- Introduction of the pyridine moiety.
- Final coupling with the tetrahydropyran derivative.
3.1 Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for related compounds .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
3.2 Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on human keratinocyte cells (HaCat) and mouse fibroblast cells (Balb/c 3T3) have revealed promising results for related thiazolopyridine derivatives, suggesting potential applications in cancer therapy . The results indicated that these compounds could inhibit cell proliferation effectively.
The mechanism of action for these compounds often involves interaction with key biological targets such as enzymes or receptors involved in cell signaling pathways. For example, molecular docking studies have shown that these compounds can bind effectively to DNA gyrase and MurD, essential enzymes for bacterial DNA replication and cell wall synthesis, respectively . The binding interactions include hydrogen bonding and pi-stacking interactions that stabilize the compound within the active site.
4. Case Studies
Several case studies have highlighted the biological potential of similar compounds:
- Antibacterial Properties : A study focused on the antibacterial activity of a series of thiazolopyridine derivatives demonstrated their effectiveness against resistant strains of bacteria, supporting their development as new antimicrobial agents.
- Anticancer Activity : Research on structurally related benzamide derivatives indicated their ability to induce apoptosis in cancer cell lines, showcasing their potential as anticancer therapeutics.
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities, particularly antimicrobial and anticancer properties. Continued research into its synthesis and biological mechanisms will be crucial for unlocking its full therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related analogs based on heterocyclic cores, substituents, and reported biological activities.
Core Heterocyclic Structure
- Oxazolo[5,4-b]pyridine (Target Compound) : Contains a fused oxazole (O, N) and pyridine ring. This core is less common than pyrazolo or isoxazolo analogs but may offer unique electronic properties due to the oxygen atom positioning .
- Pyrazolo[3,4-b]pyridine (): Features a pyrazole (two adjacent N atoms) fused with pyridine. Compounds like N-(5-Cyano-3-methyl-4-phenyl-pyrazolo[3,4-b]pyridin-6-yl)formimidamides exhibit antimicrobial and antiquorum-sensing activities, suggesting nitrogen-rich cores enhance bacterial target interactions .
Substituent Effects
- Tetrahydro-2H-pyran-4-carboxamide (Target Compound) : The saturated pyran ring may improve solubility compared to fully aromatic analogs. The 4-phenyl group adds lipophilicity, possibly enhancing membrane permeability.
- N-(2-Furanylmethyl)tetrahydro-2H-pyran-4-acetamide (929856-84-8, ) : Replacing phenyl with furanylmethyl reduces aromaticity but introduces a polar oxygen, which could affect bioavailability .
- Fluorophenyl Substituents () : Fluorine in 950163-14-1 increases electronegativity and metabolic resistance compared to the target’s methyl-phenyl groups .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights : The oxazolo[5,4-b]pyridine core may provide a balance between metabolic stability (via the oxygen atom) and aromatic interactions, differentiating it from nitrogen-rich pyrazolo analogs .
- Activity Gaps : Direct biological data for the target compound are absent in the evidence. Predictions are based on analogs with varying substituents, which limits accuracy.
- Synthesis Clues : ’s reflux method in glacial acetic acid could be applicable for synthesizing the target compound’s carboxamide group .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, including protection/deprotection strategies and coupling reactions. Key parameters to optimize include:
- Temperature control : Critical during cyclization steps (e.g., oxazole ring formation) to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance intermediate stability during reactions like amide bond formation .
- Catalysts : Use palladium catalysts for cross-coupling reactions to improve regioselectivity .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Validate purity via HPLC (≥95%) .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the oxazolo-pyridine core and tetrahydro-2H-pyran substituents. NOESY experiments resolve spatial arrangements of phenyl groups .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns for halogenated impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under acidic/basic conditions .
Q. What structural features contribute to its potential bioactivity?
Methodological Answer:
- Oxazolo[5,4-b]pyridine core : The fused heterocyclic system enables π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .
- Tetrahydro-2H-pyran moiety : The chair conformation of the pyran ring influences solubility and membrane permeability .
- Phenyl substituents : Electron-withdrawing groups (e.g., methyl on oxazole) modulate electronic density, affecting interactions with biological targets .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
Methodological Answer:
- Target fishing : Use affinity chromatography with immobilized compound libraries to capture interacting proteins. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Molecular docking : Perform in silico screening against kinase or GPCR databases (e.g., PDB, ChEMBL). Prioritize targets with docking scores ≤ -8 kcal/mol and validate via enzymatic inhibition assays (e.g., IC50 determination) .
- CRISPR-Cas9 knockout : Knock out candidate targets in cell lines to observe loss of compound efficacy, confirming target engagement .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified phenyl groups (e.g., halogenation, methoxy) to assess steric/electronic effects on potency. Use IC50 shifts ≥10-fold to identify critical substituents .
- Bioisosteric replacement : Replace the tetrahydro-2H-pyran with morpholine or piperidine rings to evaluate metabolic stability in microsomal assays (e.g., t1/2 in human liver microsomes) .
- Fragment-based design : Deconstruct the molecule into core fragments (e.g., oxazolo-pyridine, tetrahydro-2H-pyran-carboxamide) and test individual fragments for activity. Rebuild synergistically active fragments .
Q. How can contradictory data in bioactivity studies be resolved?
Methodological Answer:
- Assay standardization : Replicate conflicting results (e.g., cytotoxicity vs. antiviral activity) using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers. Control for batch-to-batch compound variability via NMR/HPLC .
- Off-target profiling : Screen the compound against a panel of 50+ kinases or ion channels to identify secondary targets that may explain divergent results .
- Pharmacokinetic analysis : Compare in vitro IC50 with plasma exposure (AUC0-24) in rodent models. Low bioavailability (<20%) may explain poor in vivo efficacy despite strong in vitro activity .
Q. What in silico methods predict its metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP (optimal range: 2–4), CYP450 inhibition (e.g., CYP3A4), and hERG channel liability .
- Metabolite identification : Simulate Phase I/II metabolism via GLORYx or MetaSite. Synthesize predicted metabolites (e.g., hydroxylated pyran) and test for toxicity in zebrafish models .
- Molecular dynamics (MD) : Simulate binding to albumin to predict plasma protein binding (>90% reduces free drug concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
